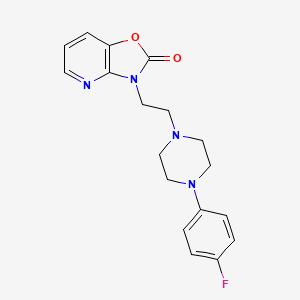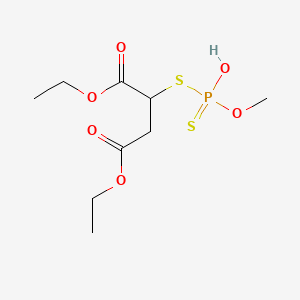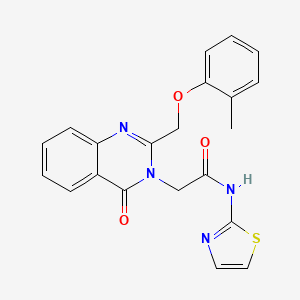
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with a piperazine moiety attached to a fluorophenyl group. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperazine moiety via nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as reagent concentrations, reaction time, and temperature, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways. Additionally, the fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole derivatives: Compounds with similar oxazole ring structures.
Pyridine derivatives: Molecules containing pyridine rings with various substituents.
Piperazine derivatives: Compounds featuring the piperazine moiety attached to different functional groups.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)- stands out due to its unique combination of structural features, including the fused oxazole-pyridine ring system and the presence of a fluorophenyl-piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
134337-03-4 |
|---|---|
Formule moléculaire |
C18H19FN4O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C18H19FN4O2/c19-14-3-5-15(6-4-14)22-11-8-21(9-12-22)10-13-23-17-16(25-18(23)24)2-1-7-20-17/h1-7H,8-13H2 |
Clé InChI |
CPKIKZQIDWSGLD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-Dotriacontafluoro-16-(trifluoromethyl)heptadecyl]oxirane](/img/structure/B12733011.png)





